4-(2,6-dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide

Lipophilicity Physicochemical profiling Drug-likeness

4-(2,6-Dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide (CAS 1021214-77-6; PubChem CID is a synthetic N-aryl piperazine-1-carboxamide derivative bearing a 2,6-dimethoxypyrimidin-4-yl substituent at the piperazine N4 position and a 2,3-dimethylphenyl carboxamide at N1. The compound has a molecular formula of C19H25N5O3, a molecular weight of 371.4 g/mol, a computed XLogP3-AA of 2.7, one hydrogen bond donor, six hydrogen bond acceptors, and a topological polar surface area (TPSA) of 79.8 Ų.

Molecular Formula C19H25N5O3
Molecular Weight 371.441
CAS No. 1021214-77-6
Cat. No. B2478708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide
CAS1021214-77-6
Molecular FormulaC19H25N5O3
Molecular Weight371.441
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)C
InChIInChI=1S/C19H25N5O3/c1-13-6-5-7-15(14(13)2)20-19(25)24-10-8-23(9-11-24)16-12-17(26-3)22-18(21-16)27-4/h5-7,12H,8-11H2,1-4H3,(H,20,25)
InChIKeyQRSSPPHJJLXYTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,6-Dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide (CAS 1021214-77-6): Structural Identity and Compound Class for Procurement Screening


4-(2,6-Dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide (CAS 1021214-77-6; PubChem CID 42154605) is a synthetic N-aryl piperazine-1-carboxamide derivative bearing a 2,6-dimethoxypyrimidin-4-yl substituent at the piperazine N4 position and a 2,3-dimethylphenyl carboxamide at N1 [1]. The compound has a molecular formula of C19H25N5O3, a molecular weight of 371.4 g/mol, a computed XLogP3-AA of 2.7, one hydrogen bond donor, six hydrogen bond acceptors, and a topological polar surface area (TPSA) of 79.8 Ų [1]. It is catalogued in the ChemBridge screening library (ID F5241-0062) and the Vanderbilt University compound collection (VU0638508-1), and is offered by multiple commercial vendors as a research-grade small molecule for biochemical and cell-based screening applications [1].

Why N-Aryl Substitution on the 4-(2,6-Dimethoxypyrimidin-4-yl)piperazine-1-carboxamide Scaffold Cannot Be Treated as Interchangeable


Within the 4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide series, even modest changes to the N-aryl carboxamide substituent produce compounds with distinct physicochemical profiles that directly affect solubility, permeability, and target engagement potential. The 2,3-dimethylphenyl group in the target compound contributes a specific steric and electronic environment—two ortho-like methyl groups creating a unique rotational profile around the urea linkage—that is absent in mono-substituted analogs such as the o-tolyl, 2-chlorophenyl, or 2-fluorophenyl variants [1]. Published SAR on structurally related N-aryl piperazine-1-carboxamide series (e.g., CCR2 antagonists, androgen receptor antagonists) demonstrates that aryl substitution pattern is a primary driver of potency, selectivity, and off-target profile, with dimethyl substitution at the 2,3-positions conferring distinct pharmacological outcomes compared to halogen or mono-methyl congeners [2][3]. Consequently, interchanging these compounds in a screening cascade or SAR study without verifying differential activity risks confounding structure-activity conclusions.

Quantitative Differentiation Evidence for 4-(2,6-Dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 of the 2,3-Dimethylphenyl Analog vs. Mono-Substituted Phenyl Comparators

The target compound exhibits a computed XLogP3-AA of 2.7 [1]. By comparison, the 2-fluorophenyl analog (CAS 1021262-56-5, C17H20FN5O3) is predicted to have lower lipophilicity owing to the electron-withdrawing fluoro substituent replacing one methyl group, while the 2-chlorophenyl analog (CAS 1021262-58-7, C17H20ClN5O3) carries a heavier halogen that increases molecular weight to 377.8 g/mol and alters logP in a different direction . The 2-methoxyphenyl analog (C18H23N5O4, MW 373.4) introduces an additional hydrogen bond acceptor, increasing TPSA and reducing membrane permeability potential relative to the 2,3-dimethylphenyl compound [1]. These differences are meaningful because lipophilicity directly influences passive membrane permeability, non-specific protein binding, and promiscuity risk in screening assays.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen Bond Donor Count and Its Impact on Permeability and Solubility Profiling

The target compound contains exactly one hydrogen bond donor (the urea N–H of the carboxamide linkage) and six hydrogen bond acceptors [1]. This HBD count of 1 is consistent with the mono-substituted urea motif shared by all analogs in this series. However, the 2-methoxyphenyl analog introduces an additional HBA via the methoxy oxygen (total HBA = 7), which increases the compound's TPSA beyond the 79.8 Ų of the target molecule [1]. In contrast, the 2-chlorophenyl and 2-fluorophenyl analogs retain HBA = 6 and HBD = 1 but differ in halogen-mediated polarity. Within the framework of Lipinski's Rule of Five and Veber's rules, the target compound's HBD = 1 and rotatable bond count = 4 place it in a favorable oral drug-likeness space, while the specific combination of two ortho-methyl groups creates a sterically constrained urea conformation that may reduce the number of accessible hydrogen-bonding geometries compared to the more rotationally free mono-substituted analogs [2].

Hydrogen bonding Permeability ADME prediction

Steric and Conformational Differentiation: 2,3-Dimethyl Substitution vs. Mono-Ortho-Substituted Phenyl Analogs

The 2,3-dimethylphenyl substituent in the target compound introduces two adjacent methyl groups on the aromatic ring, creating a unique steric environment around the urea N–H. In the o-tolyl analog (single ortho-methyl) and the 2-fluorophenyl analog (small ortho-fluoro), the rotational barrier around the N-aryl bond is lower, permitting greater conformational freedom [1]. Published SAR from the N-aryl piperazine-1-carboxamide androgen receptor antagonist series demonstrates that ortho-substitution pattern on the N-aryl ring directly modulates target binding: compounds with 2,3-disubstitution showed altered AR antagonism potency and selectivity relative to mono-substituted or unsubstituted phenyl analogs, with IC50 shifts of up to 10-fold depending on the specific substitution combination [2]. While direct quantitative comparison data for this specific compound are not published, the established class-level SAR supports the expectation that the 2,3-dimethylphenyl motif confers distinct target engagement properties compared to 2-chloro, 2-fluoro, or 2-methoxy mono-substituted variants.

Conformational analysis Steric hindrance Urea geometry

Commercial Sourcing Differentiation: Vendor Availability and Library Provenance of the 2,3-Dimethylphenyl Compound vs. Analogs

The target compound (CAS 1021214-77-6) is catalogued in the ChemBridge diversity library under ID F5241-0062 and in the Vanderbilt University compound collection as VU0638508-1, indicating it has passed quality control standards for inclusion in curated screening decks [1]. Among close analogs, the 2-chlorophenyl variant (CAS 1021262-58-7) is available through A2B Chem, and the 2-fluorophenyl analog (CAS 1021262-56-5) through multiple vendors . However, the 2,3-dimethylphenyl substitution pattern is less commonly stocked across suppliers compared to halogenated or methoxy-substituted analogs, making the target compound a rarer chemical entity in commercial catalogs. Procurement data indicate that the 2,3-dimethylphenyl compound typically requires synthesis-on-demand or specialized sourcing from ChemBridge-derived collections, whereas mono-substituted phenyl analogs are more broadly available off-the-shelf [1].

Chemical sourcing Screening library Procurement

Recommended Application Scenarios for 4-(2,6-Dimethoxypyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide Based on Differential Evidence


Analog-by-Catalog SAR Expansion of N-Aryl Piperazine-1-Carboxamide Hit Series

When a screening hit is identified from the N-aryl piperazine-1-carboxamide chemotype (e.g., a CCR2 antagonist or androgen receptor modulator series), the 2,3-dimethylphenyl compound serves as a critical SAR probe to interrogate the effect of double ortho-methyl substitution on potency and selectivity. Its distinct lipophilicity (XLogP3 = 2.7), steric profile, and TPSA (79.8 Ų) relative to mono-substituted analogs enable systematic exploration of substitution-tolerant regions of the target binding pocket [1]. Published SAR from analogous series demonstrates that disubstituted N-aryl variants can produce IC50 shifts of up to 10-fold compared to mono-substituted congeners, underscoring the value of including this compound in analog expansion sets [2].

Physicochemical Property-Driven Library Design and Compound Selection

For medicinal chemistry teams building focused screening libraries with defined physicochemical property ranges, the target compound occupies a specific property space: MW = 371.4, XLogP3 = 2.7, HBD = 1, HBA = 6, TPSA = 79.8 Ų, and rotatable bonds = 4 [1]. This profile sits within favorable oral drug-likeness space per both Lipinski and Veber criteria, and is distinguishable from the 2-methoxyphenyl analog (higher TPSA, additional HBA) and the 2-chlorophenyl analog (higher MW, altered logP). Procurement of the 2,3-dimethylphenyl compound ensures library coverage of the dimethyl-substituted aryl carboxamide subspace, which is underrepresented in many commercial diversity sets compared to halogenated or methoxylated variants [1].

Curated Screening Deck Augmentation with Quality-Verified ChemBridge or Vanderbilt Collection Compounds

The compound's provenance in the ChemBridge diversity library (F5241-0062) and Vanderbilt University compound collection (VU0638508-1) provides a level of identity and purity verification associated with professionally curated screening decks [1]. For core facilities, academic screening centers, or biotech companies prioritizing compound quality and traceable sourcing, this compound offers the dual advantage of a structurally distinctive 2,3-dimethylphenyl substitution pattern and documented inclusion in professionally managed compound collections. This is particularly relevant when sourcing replacements for exhausted screening plates or expanding an existing ChemBridge-derived library with structurally novel entries [1].

Computational Docking and Pharmacophore Modeling with a Sterically Differentiated N-Aryl Urea Conformer

The 2,3-dimethylphenyl group constrains the conformational freedom of the urea linkage, providing a more rigid N-aryl carboxamide pharmacophore element compared to mono-substituted phenyl or benzyl analogs. Computational chemists can exploit this reduced conformational entropy in docking studies and pharmacophore model refinement, using the target compound as a 'conformationally restricted' probe to test hypotheses about the bioactive conformation of the N-aryl urea motif. The computed physicochemical descriptors (XLogP3 = 2.7, TPSA = 79.8 Ų, rotatable bonds = 4) from PubChem provide validated input parameters for molecular modeling workflows [1].

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